![molecular formula C4H7F3N4 B12366879 (Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine is a heterocyclic compound featuring a pyrazolidine ring substituted with a trifluoromethyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine typically involves the cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted carbonyl compounds. One common method is the reaction of trifluoromethyl ketones with hydrazine hydrate under acidic or basic conditions to form the pyrazolidine ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the pyrazolidine ring can yield various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolidine derivatives.
Substitution: Introduction of various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: (Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to the modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, similar to the pyrazolidine ring but lacking the hydrazine moiety.
Trifluoromethylpyrazole: Similar structure with a trifluoromethyl group but without the hydrazine moiety.
Hydrazinopyrazole: Contains both the pyrazole ring and hydrazine moiety but lacks the trifluoromethyl group.
Uniqueness: (Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine is unique due to the combination of the trifluoromethyl group and hydrazine moiety within the pyrazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H7F3N4 |
|---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine |
InChI |
InChI=1S/C4H7F3N4/c5-4(6,7)2-1-3(9-8)11-10-2/h2,10H,1,8H2,(H,9,11) |
InChI Key |
KKSXAHWAUDCHON-UHFFFAOYSA-N |
Isomeric SMILES |
C\1C(NN/C1=N\N)C(F)(F)F |
Canonical SMILES |
C1C(NNC1=NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide](/img/structure/B12366803.png)

![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)


![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
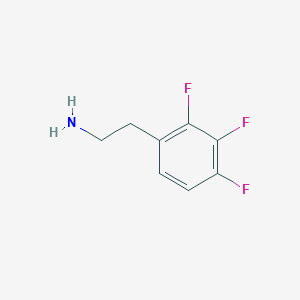
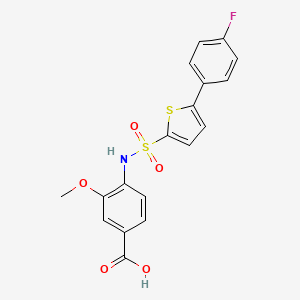

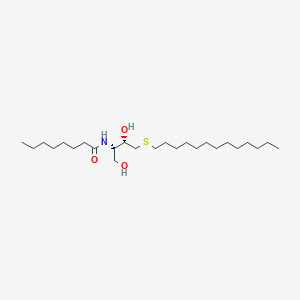

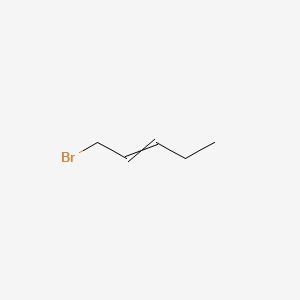
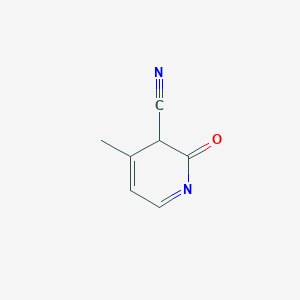
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
